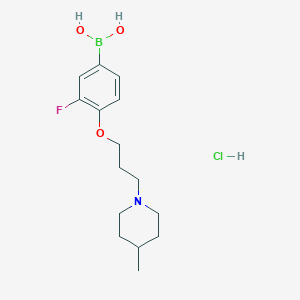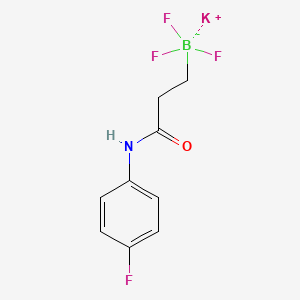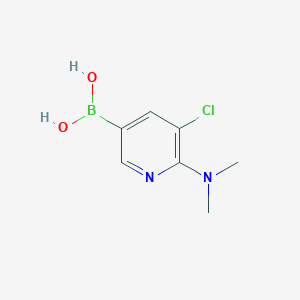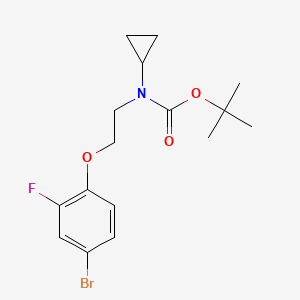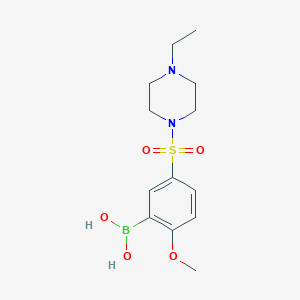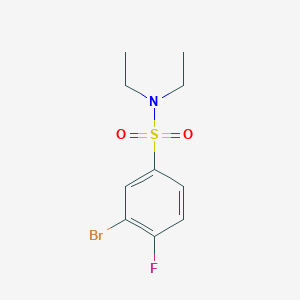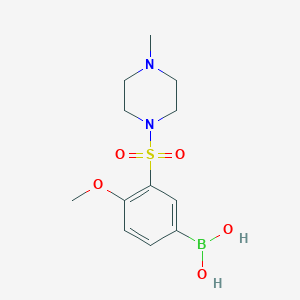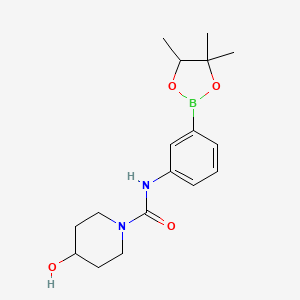![molecular formula C15H15F3N2O3S B1409369 4-[4-Amino-2-(trifluoromethyl)phenoxy]-N,N-dimethylbenzenesulfonamide CAS No. 1858240-20-6](/img/structure/B1409369.png)
4-[4-Amino-2-(trifluoromethyl)phenoxy]-N,N-dimethylbenzenesulfonamide
Vue d'ensemble
Description
This compound is a fluorinated diamine monomer . It is used in the synthesis of organosoluble and light-colored fluorinated polyimides . It is prepared via the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 9,9-bis (4-hydroxyphenyl)fluorene in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C .
Synthesis Analysis
The compound is synthesized via a two-step imidization with diamines and dianhydrides . The process involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 9,9-bis (4-hydroxyphenyl)fluorene in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C .Molecular Structure Analysis
The compound has a complex structure with multiple aromatic rings and functional groups. It contains a trifluoromethyl group, which is known to influence the properties of the compound .Chemical Reactions Analysis
The compound is involved in the synthesis of fluorinated polyimides . These polymers are synthesized from the compound and various aromatic dianhydrides via thermal imidization .Physical And Chemical Properties Analysis
The compound is part of a series of polymers that have inherent viscosities ranging from 0.84 to 1.03 dL/g and are soluble in a variety of organic solvents such as NMP, DMAc, DMF, and DMSO . The polymers synthesized from this compound have glass transition temperatures in the range of 277–331 °C, their 10% weight loss temperatures are in the range of 539–594 °C in nitrogen and above 544 °C in air, and their char yields at 800 °C in nitrogen ranged between 55–65 wt% .Applications De Recherche Scientifique
Here is a comprehensive analysis of the scientific research applications of “4-[4-Amino-2-(trifluoromethyl)phenoxy]-N,N-dimethylbenzenesulfonamide”:
Synthesis of Fluorinated Polyimide Films
This compound is used in the synthesis of fluorinated polyimide films, which are known for their excellent thermal stability, mechanical properties, and chemical resistance. These films have potential applications in aerospace, microelectronics, and as insulating materials .
Preparation of Organosoluble and Light-colored Fluorinated Polyimides
The compound serves as a monomer in the preparation of organosoluble and light-colored fluorinated polyimides. These materials are valuable in the electronics industry due to their solubility and color properties, which are advantageous for optical and electronic applications .
Drug Discovery and Molecular Biology
Due to its unique properties, this compound is also explored in drug discovery and molecular biology research. It can be used as a building block for creating new molecules with potential therapeutic effects.
Material Science
Orientations Futures
Mécanisme D'action
Target of Action
It is known that the compound is used in the synthesis of fluorinated polyimides , suggesting that its targets could be related to the formation of these polymers.
Mode of Action
The compound interacts with its targets through a series of chemical reactions. Specifically, it is prepared via the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 9,9-bis (4-hydroxyphenyl)fluorene in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C . This process results in the formation of a novel fluorinated diamine monomer, which is then used to synthesize fluorinated polyimides .
Biochemical Pathways
The compound “4-[4-Amino-2-(trifluoromethyl)phenoxy]-N,N-dimethylbenzenesulfonamide” is involved in the synthesis of fluorinated polyimides . These polymers are known for their excellent thermal stabilities and balanced mechanical and electric properties . They are used in various industries, including aerospace and electronics .
Pharmacokinetics
It is known that the compound is soluble in a variety of organic solvents , which could potentially influence its bioavailability.
Result of Action
The action of the compound results in the formation of fluorinated polyimides . These polymers exhibit high organo-solubility, excellent optical transparency, and superior thermal properties . They also show lower dielectric constants and moisture absorptions compared to nonfluorinated polyimides .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the reaction temperature during the synthesis process can affect the yield and quality of the resulting fluorinated polyimides . Additionally, the solubility of the compound in different solvents can impact its reactivity and the efficiency of the synthesis process .
Propriétés
IUPAC Name |
4-[4-amino-2-(trifluoromethyl)phenoxy]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O3S/c1-20(2)24(21,22)12-6-4-11(5-7-12)23-14-8-3-10(19)9-13(14)15(16,17)18/h3-9H,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZSHFXRDKQWQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-Amino-2-(trifluoromethyl)phenoxy]-N,N-dimethylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



